
6-Propylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylpyridine-3-carbonitrile (PPNC) is a chemical compound that belongs to the class of pyridine derivatives. It is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. PPNC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Applications De Recherche Scientifique
6-Propylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. 6-Propylpyridine-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Mécanisme D'action
The mechanism of action of 6-Propylpyridine-3-carbonitrile is not fully understood. However, it has been proposed that 6-Propylpyridine-3-carbonitrile exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 6-Propylpyridine-3-carbonitrile has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Effets Biochimiques Et Physiologiques
6-Propylpyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 6-Propylpyridine-3-carbonitrile has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
6-Propylpyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations associated with the use of 6-Propylpyridine-3-carbonitrile in lab experiments. 6-Propylpyridine-3-carbonitrile is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, 6-Propylpyridine-3-carbonitrile has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 6-Propylpyridine-3-carbonitrile. One area of research could focus on improving the water-solubility of 6-Propylpyridine-3-carbonitrile, which would make it easier to administer in certain experiments. Another area of research could focus on studying the in vivo effects of 6-Propylpyridine-3-carbonitrile, which would provide a better understanding of its potential therapeutic applications. Additionally, future research could investigate the potential of 6-Propylpyridine-3-carbonitrile as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 6-Propylpyridine-3-carbonitrile is a chemical compound that has potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic effects and has been extensively studied for its biological activities. 6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process and has advantages and limitations for lab experiments. Future research on 6-Propylpyridine-3-carbonitrile could focus on improving its water-solubility, studying its in vivo effects, and investigating its potential as a treatment for other diseases.
Méthodes De Synthèse
6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process. The first step involves the reaction of 3-pyridinecarbonitrile with propylmagnesium bromide to obtain 6-propylpyridine-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia to form 6-Propylpyridine-3-carbonitrile.
Propriétés
IUPAC Name |
6-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXNPNZXKKQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

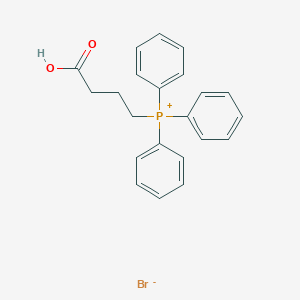
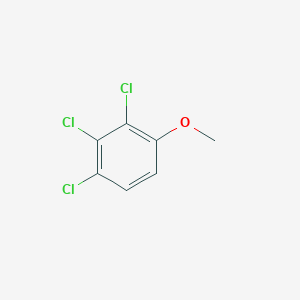
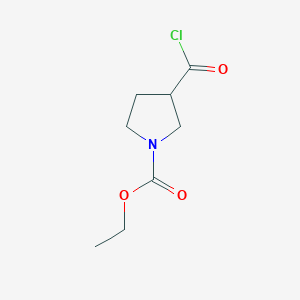
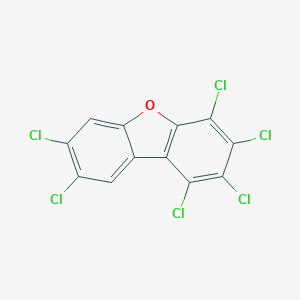
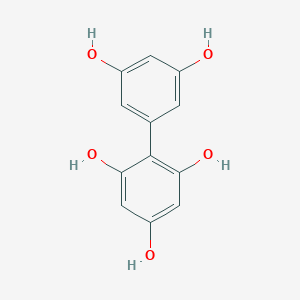
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
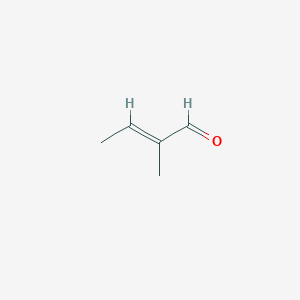
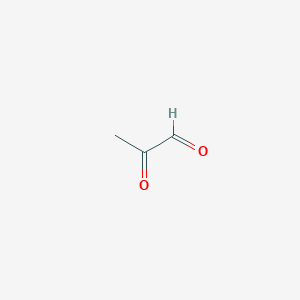
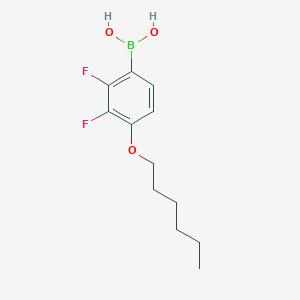
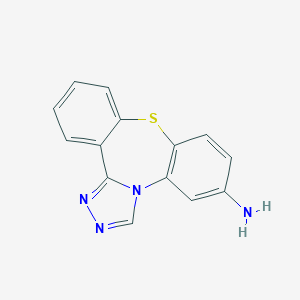
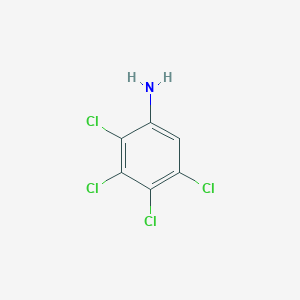
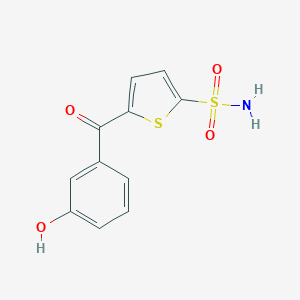
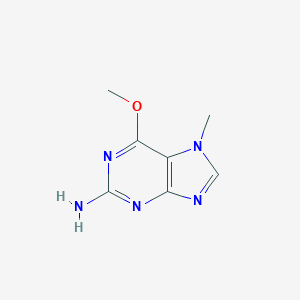
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)